N-Ethyl-4-(2-phenoxyethoxy)aniline

Description

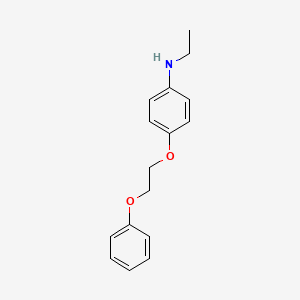

N-Ethyl-4-(2-phenoxyethoxy)aniline is a substituted aniline derivative characterized by an ethyl group attached to the nitrogen atom and a 2-phenoxyethoxy substituent at the para position of the aromatic ring. This structure confers unique electronic and steric properties, making it relevant in materials science and organic synthesis. The phenoxyethoxy group enhances lipophilicity and may influence molecular packing in crystalline or polymeric systems .

Properties

IUPAC Name |

N-ethyl-4-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-17-14-8-10-16(11-9-14)19-13-12-18-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREOIYUKMHQKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(2-phenoxyethoxy)aniline typically involves the reaction of 4-(2-phenoxyethoxy)aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: The major product would be the corresponding nitro compound.

Reduction: The major product would be the corresponding amine.

Substitution: The major product would be the corresponding N-alkylated aniline derivative.

Scientific Research Applications

Chemistry

N-Ethyl-4-(2-phenoxyethoxy)aniline serves as a reagent in organic synthesis and acts as a building block for more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to form nitro derivatives.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution Reactions : Engages in nucleophilic substitution at the aniline nitrogen atom.

Biology

In biological research, this compound is employed in studies focusing on enzyme interactions and protein modifications. Its ability to modulate the activity of specific molecular targets has implications for understanding biological pathways.

Medicine

This compound is being investigated for potential therapeutic applications, particularly in drug development. Research indicates it may exhibit:

- Anti-inflammatory Activity : It has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Industry

This compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.

The following table summarizes key findings from studies investigating the biological activities of this compound:

| Study | Findings | Implications |

|---|---|---|

| Anti-inflammatory Study | Significant reduction in edema in murine models | Potential therapeutic agent for inflammatory diseases |

| Anticancer Study | Cytotoxic effects against breast and colon cancer cells | Application as an anticancer agent |

| Photodynamic Therapy | Enhanced efficacy in light-based cancer treatments | Role as a photosensitizer when conjugated |

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a murine model. Results indicated a significant reduction in edema compared to control groups, suggesting its potential use in treating inflammatory diseases.

Anticancer Properties

In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Photodynamic Therapy

Research involving photodynamic applications showed that this compound could enhance the efficacy of light-based treatments for cancer, indicating its role as a photosensitizer when conjugated with other agents.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Weight Differences

- N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (CAS: Not provided): Features a benzyl group substituted with an ethoxy moiety. Molecular weight: 363.45 g/mol (C₂₃H₂₅NO₃) .

- N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline (CAS: 1040693-70-6): Replaces the phenoxyethoxy group with a phenethyloxy chain and introduces dimethylphenoxy. Molecular weight: 361.48 g/mol (C₂₄H₂₇NO₂) .

- N-Ethyl-4-[1H-indol-3-yl(phenyl)methyl]aniline : Incorporates an indole-phenylmethyl group, increasing aromaticity. Molecular weight: ~350–400 g/mol (varies with substituents) .

Key Insight: The target compound’s phenoxyethoxy chain provides intermediate lipophilicity compared to bulkier phenethyloxy () or polar hydroxyethyl groups ().

Substituent Effects on Physical Properties

- Solubility: The phenoxyethoxy group enhances solubility in organic solvents (e.g., ethyl acetate, hexane) due to its ether linkages and aromaticity . In contrast, hydroxyethyl-substituted analogs (e.g., 4-[(2-hydroxyethyl)amino]-3-nitrophenol) exhibit higher polarity and water solubility .

- Thermal Stability :

Chemical Reactivity and Spectral Features

- IR Spectroscopy: N-Ethyl-4-(2-phenoxyethoxy)aniline exhibits N-H stretching at ~3400 cm⁻¹ and C-O-C ether vibrations at 1250–1000 cm⁻¹ . Nitro-substituted analogs (e.g., N-(2-hydroxyethyl)-4-nitro-o-phenylenediamine) show additional NO₂ stretches at 1520–1350 cm⁻¹ .

- NMR Trends: The para-substituted phenoxyethoxy group deshields aromatic protons, shifting ¹H NMR signals downfield (δ 6.5–7.5 ppm) compared to alkyl-substituted analogs .

Biological Activity

N-Ethyl-4-(2-phenoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an ethyl group attached to the nitrogen atom of the aniline structure, along with a phenoxyethoxy substituent. This configuration may enhance its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The compound may modulate the activity of proteins involved in inflammation and cancer progression:

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes linked to inflammatory processes, thereby reducing associated symptoms.

- Receptor Interaction : The phenoxyethoxy group may facilitate binding to various receptors, potentially leading to altered signaling pathways that affect cellular functions.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Properties : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Photodynamic Therapy : Research involving photodynamic applications showed that this compound could enhance the efficacy of light-based treatments for cancer, indicating its role as a photosensitizer when conjugated with other agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.